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molecular formula C14H11F3O B188740 4-(Trifluoromethyl)benzhydrol CAS No. 395-23-3

4-(Trifluoromethyl)benzhydrol

Cat. No. B188740
M. Wt: 252.23 g/mol
InChI Key: LIZDGCXCDJOWBS-UHFFFAOYSA-N
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Patent
US08778941B2

Procedure details

A solution of 4-(trifluoromethyl)benzhydrol (1.836 g, 7.3 mmol) in anhydrous DCM (65 mL) was treated with manganese(IV) oxide (<5 micron, activated) (5.7 g, 66 mmol). The resulting suspension was stirred at rt for 12 days. The catalyst was removed by filtration through a Celite® brand filter agent pad. The filtrate was concentrated, and the resulting solid was dried under high vacuum to afford the title compound as a white solid.
Quantity
1.836 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:16]=[CH:15][C:6]([CH:7]([OH:14])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:5][CH:4]=1>C(Cl)Cl.[O-2].[Mn+4].[O-2]>[C:8]1([C:7]([C:6]2[CH:15]=[CH:16][C:3]([C:2]([F:1])([F:17])[F:18])=[CH:4][CH:5]=2)=[O:14])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.836 g
Type
reactant
Smiles
FC(C1=CC=C(C(C2=CC=CC=C2)O)C=C1)(F)F
Name
Quantity
65 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5.7 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at rt for 12 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a Celite® brand
FILTRATION
Type
FILTRATION
Details
filter agent pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting solid was dried under high vacuum

Outcomes

Product
Details
Reaction Time
12 d
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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